3-(Piperidylmethylene)benzo[b]pyran-2,4-dione
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Overview
Description
3-(Piperidylmethylene)benzo[b]pyran-2,4-dione is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound features a unique structure that combines a piperidine ring with a benzo[b]pyran-2,4-dione moiety, making it a valuable subject for various studies.
Mechanism of Action
Target of Action
The primary target of 3-(Piperidylmethylene)benzo[b]pyran-2,4-dione is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
This compound acts as an inhibitor of PARP-1 . PARP-1 is involved in DNA repair damage and so inhibitors of PARP-1 have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Biochemical Pathways
The compound affects the DNA repair pathway mediated by PARP-1 . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit base excision repair (BER) components to facilitate DNA repair process and cell survival .
Pharmacokinetics
It is noted that most of the synthesized compounds related to this were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The result of the action of this compound is the inhibition of PARP-1, which compromises the cancer cell DNA repair mechanism, leading to genomic dysfunction and cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidylmethylene)benzo[b]pyran-2,4-dione typically involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions. These conditions may include nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . The reaction is often carried out in a one-pot manner, which enhances efficiency and atom economy.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable practices are likely to be employed to optimize yield and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidylmethylene)benzo[b]pyran-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.
Scientific Research Applications
3-(Piperidylmethylene)benzo[b]pyran-2,4-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione: This compound shares a similar pyran ring structure and has been studied for its potential as a PARP-1 inhibitor.
Tetramates: These compounds feature a tetramic acid moiety and exhibit a broad range of bioactivities, including antibiotic and antitumor properties.
Uniqueness
3-(Piperidylmethylene)benzo[b]pyran-2,4-dione is unique due to its combination of a piperidine ring with a benzo[b]pyran-2,4-dione moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3Z)-3-(piperidin-1-ylmethylidene)chromene-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-14-11-6-2-3-7-13(11)19-15(18)12(14)10-16-8-4-1-5-9-16/h2-3,6-7,10H,1,4-5,8-9H2/b12-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYNUNAGJRIPQE-BENRWUELSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C=C2C(=O)C3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)/C=C\2/C(=O)C3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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